2-Hydroxy-3-phenoxypropyl acrylate

Description

The exact mass of the compound 2-Hydroxy-3-phenoxypropyl acrylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Hydroxy-3-phenoxypropyl acrylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Hydroxy-3-phenoxypropyl acrylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-hydroxy-3-phenoxypropyl) prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-2-12(14)16-9-10(13)8-15-11-6-4-3-5-7-11/h2-7,10,13H,1,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHQAGBQXOWLTLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCC(COC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

70856-48-3 | |

| Record name | 2-Propenoic acid, 2-hydroxy-3-phenoxypropyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70856-48-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1044851 | |

| Record name | 2-Hydroxy-3-phenoxypropyl prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2-Propenoic acid, 2-hydroxy-3-phenoxypropyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

16969-10-1 | |

| Record name | 2-Hydroxy-3-phenoxypropyl acrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16969-10-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 2-hydroxy-3-phenoxypropyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hydroxy-3-phenoxypropyl prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-hydroxy-3-phenoxypropyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.299 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Hydroxy-3-phenoxypropyl Acrylate for Researchers and Drug Development Professionals

CAS Number: 16969-10-1

This technical guide provides an in-depth overview of 2-Hydroxy-3-phenoxypropyl acrylate (B77674), a versatile monomer with significant potential in the fields of materials science and drug delivery. This document is intended for researchers, scientists, and professionals involved in drug development, offering detailed information on its properties, synthesis, applications, and relevant experimental protocols.

Core Properties and Specifications

2-Hydroxy-3-phenoxypropyl acrylate is a monofunctional acrylate monomer known for its utility in forming polymers with desirable characteristics for biomedical applications.[1][2] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 16969-10-1 | [3][4][5][6] |

| Molecular Formula | C₁₂H₁₄O₄ | [5] |

| Molecular Weight | 222.24 g/mol | [4][5] |

| Appearance | Colorless to light yellow/orange clear liquid | [3] |

| Density | 1.16 g/mL at 25 °C | [4] |

| Refractive Index | n20/D 1.528 | [4] |

| Boiling Point | 380.9 °C at 760 mmHg | |

| Flash Point | 146.1 °C | |

| Purity | >85.0% (GC) | [3] |

| Synonyms | Acrylic Acid 2-Hydroxy-3-phenoxypropyl Ester, 3-Phenoxy-2-hydroxypropyl acrylate | [3][4] |

Synthesis of 2-Hydroxy-3-phenoxypropyl Acrylate

The synthesis of 2-Hydroxy-3-phenoxypropyl acrylate is typically achieved through the reaction of acrylic acid with 1,2-Epoxy-3-phenoxy propane (B168953). This reaction is often carried out at elevated temperatures in the presence of a polymerization inhibitor to prevent the premature polymerization of the acrylate monomer.

A general synthesis procedure is as follows:

-

1,2-Epoxy-3-phenoxy propane is charged into a reaction vessel equipped with a stirrer, thermometer, and addition funnel.

-

A polymerization inhibitor, such as 2,6-di-tert-butyl-p-cresol, is added to the vessel.

-

The mixture is heated to 100 °C.

-

Acrylic acid is added dropwise to the heated mixture over a period of one hour.

-

After the addition is complete, the reaction mixture is maintained at 100 °C for approximately four hours to ensure the completion of the reaction.

Applications in Drug Development

A significant application of 2-Hydroxy-3-phenoxypropyl acrylate in the pharmaceutical and biomedical fields is in the preparation of polymeric membranes for controlled drug release systems.[4] These membranes are typically formed through the UV-induced polymerization of the monomer. The resulting polymer matrix can encapsulate therapeutic agents, allowing for their sustained release over time. This property is particularly valuable for localized drug delivery, which can enhance therapeutic efficacy and minimize systemic side effects.

Beyond drug delivery, this monomer is also utilized in the production of UV-curable coatings and adhesives, which can have applications in medical devices.[7] These materials are valued for their flexibility, durability, and strong adhesion properties.

Experimental Protocols

Preparation of a Drug-Loaded Polymeric Membrane (Generalized Protocol)

This protocol describes a general method for preparing a drug-loaded hydrogel membrane using 2-Hydroxy-3-phenoxypropyl acrylate, based on common practices for similar acrylate monomers.

Materials:

-

2-Hydroxy-3-phenoxypropyl acrylate (monomer)

-

A suitable photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone)

-

The therapeutic drug to be encapsulated

-

A suitable solvent (if necessary to dissolve the drug and/or photoinitiator)

Procedure:

-

Preparation of the Pre-polymerization Mixture:

-

In a suitable vessel, dissolve the desired amount of the therapeutic drug and the photoinitiator in the 2-Hydroxy-3-phenoxypropyl acrylate monomer.

-

If necessary, a minimal amount of a biocompatible solvent can be used to aid dissolution. Ensure the solvent is volatile and can be removed later.

-

Thoroughly mix the components to ensure a homogeneous distribution of the drug and photoinitiator within the monomer.

-

-

Casting the Membrane:

-

Pour the pre-polymerization mixture into a mold of the desired shape and thickness (e.g., a petri dish or between two glass plates separated by a spacer).

-

-

UV Curing:

-

Expose the mold containing the mixture to a UV light source of appropriate wavelength and intensity. The duration of exposure will depend on the concentration of the photoinitiator, the thickness of the membrane, and the power of the UV lamp. This step should be optimized to ensure complete polymerization.

-

-

Post-Curing and Washing:

-

After UV exposure, the solidified polymeric membrane is removed from the mold.

-

The membrane should be washed extensively with a suitable solvent (e.g., phosphate-buffered saline for aqueous applications) to remove any unreacted monomer, photoinitiator, and non-encapsulated drug.

-

-

Drying and Storage:

-

The washed membrane can be dried under vacuum or by lyophilization.

-

Store the dried, drug-loaded membrane in a desiccator until further use.

-

In Vitro Drug Release Study

This protocol outlines a typical in vitro experiment to characterize the release kinetics of a drug from the prepared polymeric membrane.

Materials:

-

Drug-loaded polymeric membrane

-

Release medium (e.g., phosphate-buffered saline, pH 7.4, to simulate physiological conditions)

-

Shaking incubator or water bath

-

UV-Vis spectrophotometer or HPLC for drug quantification

Procedure:

-

A known quantity of the drug-loaded membrane is placed in a vessel containing a defined volume of the release medium.

-

The vessel is placed in a shaking incubator or water bath maintained at a constant temperature (e.g., 37 °C).

-

At predetermined time intervals, a small aliquot of the release medium is withdrawn.

-

An equal volume of fresh release medium is added back to the vessel to maintain a constant volume.

-

The concentration of the drug in the withdrawn aliquots is quantified using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

-

The cumulative amount of drug released is plotted against time to determine the release profile.

Biocompatibility and Toxicity

For any material intended for use in medical devices or as a drug delivery vehicle, biocompatibility is of paramount importance. Acrylate-based polymers are widely used in biomedical applications; however, residual monomers can be cytotoxic. Therefore, it is crucial to ensure complete polymerization and thorough washing of the final product to remove any unreacted monomers.

Toxicity Data for 2-Hydroxy-3-phenoxypropyl acrylate:

-

Oral LD50 (rat, female): > 2000 mg/kg bw

-

Dermal LD0 (rat, male/female): 2000 mg/kg bw

-

Toxicity to fish (Leuciscus idus): LC50 - ca. 10 mg/L - 96 h

-

Toxicity to daphnia: EC50 - 1.21 mg/L - 48 h

-

Toxicity to algae: EC50 - 4.4 mg/L - 72 h

Standard biocompatibility tests, such as those outlined in ISO 10993, should be performed on the final polymeric material. These tests typically include assessments of cytotoxicity, sensitization, and irritation.

Analytical Methods

The quantification of residual 2-Hydroxy-3-phenoxypropyl acrylate monomer in the final polymer product is essential for quality control and safety assessment. High-Performance Liquid Chromatography (HPLC) is a commonly used and effective technique for this purpose.

A general HPLC method for acrylate monomers would involve:

-

Sample Preparation: Extraction of the residual monomer from the polymer matrix using a suitable solvent.

-

Chromatographic Separation: Using a reverse-phase column with a suitable mobile phase gradient.

-

Detection: UV detection is often suitable for acrylate monomers.

Signaling Pathways

Currently, there is no specific information available in the scientific literature that directly links 2-Hydroxy-3-phenoxypropyl acrylate to any particular signaling pathways. Its primary role in a biological context is as a component of a polymeric drug delivery system, where its interaction with biological systems is intended to be inert. The biological effects observed would be primarily due to the encapsulated therapeutic agent.

Conclusion

2-Hydroxy-3-phenoxypropyl acrylate is a valuable monomer for the development of advanced materials for drug delivery and medical devices. Its ability to form biocompatible polymers via UV curing makes it a promising candidate for creating controlled-release drug delivery systems. Researchers and drug development professionals should focus on the complete characterization of the final polymeric material, including thorough analysis of residual monomers and comprehensive biocompatibility testing, to ensure the safety and efficacy of their products.

References

- 1. specialchem.com [specialchem.com]

- 2. Biocompatible Plastics Guide for Implantable Medical Devices [aipprecision.com]

- 3. HPLC: Analysis of Acrylate Monomers | PerkinElmer [perkinelmer.com]

- 4. In vitro drug release studies of 2-hydroxyethyl acrylate or 2-hydroxypropyl methacrylate-4-{(1E,4E)-5-[4-(acryloyloxy)phenyl]-3-oxopenta-1,4-dienyl}phenyl acrylate copolymer beads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. 2-Hydroxy-3-phenoxypropyl Acrylate (stabilized with MEHQ) [myskinrecipes.com]

An In-Depth Technical Guide to 2-Hydroxy-3-phenoxypropyl Acrylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Hydroxy-3-phenoxypropyl acrylate (B77674) (HPPA), a versatile monomer increasingly utilized in advanced material science, with applications spanning from drug delivery systems to dental composites and innovative 3D printing materials.

Core Molecular and Physical Properties

2-Hydroxy-3-phenoxypropyl acrylate is a monofunctional acrylate monomer. Its chemical structure, featuring a hydroxyl group and a phenoxy group, imparts a unique combination of reactivity, hydrophilicity, and flexibility to the polymers it forms.

The definitive molecular weight of 2-Hydroxy-3-phenoxypropyl acrylate is 222.24 g/mol .[1][2][3] This and other key quantitative properties are summarized in the table below.

| Property | Value |

| Molecular Weight | 222.24 g/mol [1][2][3] |

| Molecular Formula | C₁₂H₁₄O₄[1][2] |

| Density | 1.16 g/mL at 25 °C |

| Refractive Index | n20/D 1.528 |

| Boiling Point | 325.4 °C |

| Flash Point | 192 °F |

Applications in Research and Development

HPPA is a valuable component in the formulation of a variety of polymeric materials due to its favorable characteristics, which include good adhesion, flexibility, and low odor.[4][5] Its applications are particularly prominent in fields requiring biocompatible and advanced functional materials.

Controlled Drug Release Systems

Polymeric membranes formulated with 2-Hydroxy-3-phenoxypropyl acrylate are being explored for controlled drug release applications.[6] The polymerization of HPPA, often initiated by UV radiation, can create a cross-linked hydrogel network. This network can be engineered to encapsulate therapeutic agents and release them in a sustained manner. The meso-ordered structure of these hydrogels is particularly advantageous for drug delivery, as it allows for the loading of drugs and their subsequent localized and sustained release, which can minimize systemic side effects.

Advanced Vitrimers for 3D Printing

A significant application of HPPA is in the synthesis of vitrimers, a novel class of polymers that combine the properties of thermosets and thermoplastics. These materials exhibit high thermal stability and mechanical strength, yet they can be reprocessed and reshaped, opening up possibilities for self-healing and shape-memory materials.[7] HPPA is a valuable co-monomer in these formulations, contributing to a reduction in resin viscosity and shrinkage while enhancing the flexibility of the final polymer.[8][9] Resins containing HPPA have been successfully used in digital light processing (DLP) and liquid crystal display (LCD) 3D printing technologies.[6][8][9]

Dental Restorative Materials

The matrix of modern dental composites is predominantly based on dimethacrylate monomers.[10] Acrylate-based monomers like HPPA are used in these formulations to improve the mechanical properties and durability of dental fillings.[11] These materials are designed to mimic the appearance of natural teeth and bond effectively to both dentin and enamel.[10]

Experimental Protocols and Methodologies

While detailed, standardized protocols are often proprietary or specific to a particular research group, the following outlines the general experimental procedures found in the literature for the application of 2-Hydroxy-3-phenoxypropyl acrylate.

Synthesis of Vitrimers for 3D Printing

The synthesis of HPPA-containing vitrimers for 3D printing typically involves the photopolymerization of a resin mixture.

Materials and Equipment:

-

2-Hydroxy-3-phenoxypropyl acrylate (HPPA)

-

A cross-linking monomer (e.g., Acrylated Epoxidized Soybean Oil - AESO)

-

A photoinitiator (e.g., ethyl(2,4,6-trimethylbenzoyl) phenylphosphinate - TPOL)

-

A transesterification catalyst (e.g., Zinc Acetylacetone Hydrate - Zn(acac)₂)

-

A 3D printer (e.g., Digital Light Processing - DLP)

-

UV curing system

General Procedure:

-

The transesterification catalyst is dissolved in HPPA, often with gentle heating (e.g., 70°C).[6]

-

After cooling to room temperature, the cross-linking monomer and photoinitiator are added and stirred until a homogeneous resin is formed.[6]

-

The prepared resin is then used in a DLP 3D printer to fabricate objects layer by layer through photopolymerization.

-

Post-curing of the printed object, for instance by heating at an elevated temperature (e.g., 200°C), may be required to enhance the vitrimeric properties.[6]

Caption: Workflow for the synthesis of HPPA-based vitrimers for 3D printing.

Preparation of Hydrogels for Controlled Drug Release

The formation of HPPA-based hydrogels for drug delivery often employs photopolymerization to create a cross-linked network.

General Procedure:

-

A hydrogel precursor solution is prepared by mixing HPPA, a suitable solvent (e.g., water), and a photoinitiator.

-

The drug to be encapsulated is incorporated into this mixture.

-

The solution is then exposed to UV light to initiate polymerization and form the hydrogel.

-

The resulting hydrogel, now containing the entrapped drug, can be washed and dried.

Caption: General workflow for preparing drug-loaded hydrogels using HPPA.

Signaling Pathways

A thorough review of the scientific literature did not yield any information regarding the involvement of 2-Hydroxy-3-phenoxypropyl acrylate in biological signaling pathways. As a synthetic monomer primarily used in materials science for polymerization, it is not expected to have a direct role as a signaling molecule in biological systems. Its biological effects are more related to the biocompatibility and potential cytotoxicity of the monomer and the resulting polymers.

Safety and Handling

2-Hydroxy-3-phenoxypropyl acrylate is considered a hazardous substance.[12] It can cause skin and eye irritation, and may cause an allergic skin reaction.[13] Appropriate personal protective equipment, including gloves and eye protection, should be worn when handling this chemical. It should be used in a well-ventilated area. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

References

- 1. scbt.com [scbt.com]

- 2. 2-Hydroxy-3-phenoxypropyl Acrylate (stabilized with MEHQ) [cymitquimica.com]

- 3. 2-Hydroxy-3-phenoxypropyl acrylate monomethyl ether hydroquinone 250ppm inhibitor 16969-10-1 [sigmaaldrich.com]

- 4. 2-Hydroxy-3-phenoxypropyl Acrylate (stabilized with MEHQ) [myskinrecipes.com]

- 5. 2-Hydroxy-3-phenoxypropyl acrylate » BCH GmbH » Products [bch-bruehl.de]

- 6. real.mtak.hu [real.mtak.hu]

- 7. Express Polymer Letters [expresspolymlett.com]

- 8. epubl.ktu.edu [epubl.ktu.edu]

- 9. researchgate.net [researchgate.net]

- 10. The Progress in Development of Dental Restorative Materials [sigmaaldrich.com]

- 11. researchgate.net [researchgate.net]

- 12. chemicalbook.com [chemicalbook.com]

- 13. 2-Hydroxy-3-phenoxypropyl prop-2-enoate | C12H14O4 | CID 4443516 - PubChem [pubchem.ncbi.nlm.nih.gov]

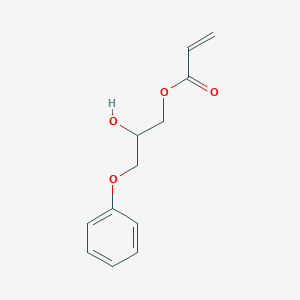

2-Hydroxy-3-phenoxypropyl acrylate chemical structure

An In-depth Technical Guide to 2-Hydroxy-3-phenoxypropyl Acrylate (B77674)

Introduction

2-Hydroxy-3-phenoxypropyl acrylate (2-HPPA) is a monofunctional acrylate monomer recognized for its utility in polymer synthesis. Its chemical structure, featuring a hydroxyl group, a phenoxy group, and a reactive acrylate moiety, imparts a unique combination of properties including flexibility, adhesion, and reactivity. While extensively used in the formulation of UV-curable coatings, inks, and adhesives, its applications in the biomedical field are gaining interest, particularly in the development of advanced materials for controlled drug delivery systems.[1][2][3][4] This document provides a comprehensive technical overview of 2-HPPA, focusing on its chemical structure, properties, synthesis, and applications relevant to researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

2-HPPA is an ester of acrylic acid and 2-phenoxy-1,2-propanediol. The presence of the acrylate group allows it to undergo polymerization, while the hydroxyl and phenoxy groups can be modified or contribute to the overall properties of the resulting polymer.

Table 1: Chemical Identifiers for 2-Hydroxy-3-phenoxypropyl Acrylate

| Identifier | Value | Reference(s) |

|---|---|---|

| IUPAC Name | (2-hydroxy-3-phenoxypropyl) prop-2-enoate | [1][5][6] |

| CAS Number | 16969-10-1 | [1][7] |

| Molecular Formula | C₁₂H₁₄O₄ | [7][8][9] |

| SMILES String | C=CC(=O)OCC(O)COc1ccccc1 | [1][9] |

| InChI Key | HHQAGBQXOWLTLL-UHFFFAOYSA-N | [1][10] |

| EC Number | 241-045-8 | [1][10] |

| Synonyms | 3-Phenoxy-2-hydroxypropyl acrylate, Acrylic Acid 2-Hydroxy-3-phenoxypropyl Ester |[8][10] |

Physicochemical Properties

2-HPPA is typically a colorless to light yellow clear liquid at room temperature.[9] For stability and to prevent spontaneous polymerization, it is often supplied with an inhibitor, such as monomethyl ether hydroquinone (B1673460) (MEHQ).[1][10]

Table 2: Physicochemical Data for 2-Hydroxy-3-phenoxypropyl Acrylate

| Property | Value | Reference(s) |

|---|---|---|

| Molecular Weight | 222.24 g/mol | [1][7][10] |

| Density | 1.16 g/mL at 25 °C | [1][3][10] |

| Boiling Point | 380.9 °C at 760 mmHg | [8] |

| Flash Point | 174 °C (345.2 °F) - closed cup | |

| Refractive Index | n20/D 1.528 | [1][10] |

| Vapor Pressure | 1.76E-06 mmHg at 25°C | [8][11] |

| Purity | Typically >85.0% (GC) | [9] |

| Appearance | Colorless to Light yellow to Light orange clear liquid |[9] |

Synthesis and Experimental Protocols

The synthesis of 2-HPPA can be achieved through the reaction of acrylic acid with 1,2-Epoxy-3-phenoxy propane (B168953) (also known as phenyl glycidyl (B131873) ether). This process involves the ring-opening of the epoxide by the carboxylic acid.

Experimental Protocol: Synthesis of 2-Hydroxy-3-phenoxypropyl Acrylate

A documented method for the synthesis of 2-HPPA involves the following steps[12]:

-

Reactant Preparation : The primary reactants are acrylic acid and 1,2-Epoxy-3-phenoxy propane.

-

Inhibitor Addition : An inhibitor, such as 2,6-di-tert-butyl-p-cresol, is added to the reaction mixture to prevent the premature polymerization of the acrylate.

-

Reaction Conditions : The acrylic acid is added to 1,2-Epoxy-3-phenoxy propane over a period of 1 hour at a controlled temperature of 100°C.

-

Heating and Reaction Completion : Following the addition of acrylic acid, the mixture is heated for an additional 4 hours at 100°C to ensure the reaction proceeds to completion.

-

Product Isolation : The final product, 3-Phenoxy-2-hydroxypropyl acrylate, is then isolated from the reaction mixture.

Figure 1: Synthesis workflow for 2-Hydroxy-3-phenoxypropyl acrylate.

Applications in Drug Development

The primary application of 2-HPPA in the biomedical field is as a monomer for creating polymeric membranes for controlled drug release systems.[1][3] The polymerization is often initiated by UV radiation, allowing for the in-situ formation of a drug-loaded polymer matrix.

The principle involves mixing 2-HPPA, a drug substance, and a photoinitiator. Upon exposure to UV light, the acrylate groups of 2-HPPA polymerize, forming a cross-linked network that physically entraps the drug molecules. The physicochemical properties of this polymer matrix, such as its hydrophilicity and cross-link density, govern the rate at which the entrapped drug is released over time. This technology is particularly promising for applications requiring localized and sustained drug delivery.

A related compound, 2-(4-benzoyl-3-hydroxy phenoxy) ethyl acrylate (BHP-EA), has been used in intraocular lenses (IOLs) for two-photon-triggered drug delivery, highlighting the potential of this class of molecules in advanced therapeutic systems.[13]

Figure 2: Conceptual workflow for creating a controlled drug release system.

Toxicological and Safety Profile

Understanding the toxicology of 2-HPPA is critical for safe handling in a research environment. It is classified as hazardous and requires appropriate personal protective equipment.[14]

Table 3: Toxicological Data for 2-Hydroxy-3-phenoxypropyl Acrylate

| Test | Species | Route | Value | Reference(s) |

|---|---|---|---|---|

| Acute Toxicity | Rat (female) | Oral | LD50: > 2000 mg/kg | [15] |

| Acute Toxicity | Rat (male/female) | Dermal | LD0: 2000 mg/kg | [15] |

| Aquatic Toxicity (Fish) | Leuciscus idus | - | LC50: ca. 10 mg/L (96 h) | [15] |

| Aquatic Toxicity (Invertebrates) | Daphnia magna | - | EC50: 1.21 mg/L (48 h) | [15] |

| Aquatic Toxicity (Algae) | Desmodesmus subspicatus | - | EC50: 4.4 mg/L (72 h) |[15] |

GHS Hazard Information

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 2-HPPA is associated with the following hazards:

-

H411: Toxic to aquatic life with long lasting effects.[16]

The material is an irritant to the eyes, skin, and respiratory system.[14] It may cause an allergic skin reaction (sensitization) and can be harmful if ingested.[14][16] Researchers should handle this chemical in a well-ventilated area, wearing protective gloves, safety goggles, and appropriate lab clothing to avoid contact.[15]

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. 2-Hydroxy-3-phenoxypropyl acrylate » BCH GmbH » Products [bch-bruehl.de]

- 3. 2-HYDROXY-3-PHENOXYPROPYL ACRYLATE | 16969-10-1 [chemicalbook.com]

- 4. cymerchemicals.com [cymerchemicals.com]

- 5. ECHA CHEM [chem.echa.europa.eu]

- 6. 2-Hydroxy-3-phenoxypropyl prop-2-enoate | C12H14O4 | CID 4443516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. 2-Hydroxy-3-phenoxypropyl acrylate | 16969-10-1 [chemnet.com]

- 9. 2-Hydroxy-3-phenoxypropyl Acrylate (stabilized with MEHQ) [cymitquimica.com]

- 10. 2-丙烯酸-2-羟基-3-苯氧基丙酯 contains 250 ppm monomethyl ether hydroquinone as inhibitor | Sigma-Aldrich [sigmaaldrich.com]

- 11. echemi.com [echemi.com]

- 12. prepchem.com [prepchem.com]

- 13. mdpi.com [mdpi.com]

- 14. datasheets.scbt.com [datasheets.scbt.com]

- 15. chemicalbook.com [chemicalbook.com]

- 16. Page loading... [guidechem.com]

An In-depth Technical Guide to the Synthesis of 2-Hydroxy-3-phenoxypropyl acrylate

This technical guide provides a comprehensive overview of the synthesis of 2-Hydroxy-3-phenoxypropyl acrylate (B77674) (HPPA), a monomer widely utilized in the production of polymers for coatings, adhesives, and other applications. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed experimental protocols, quantitative data, and a thorough examination of the reaction pathways.

Introduction

2-Hydroxy-3-phenoxypropyl acrylate (CAS No: 16969-10-1) is a functional monomer characterized by the presence of a hydroxyl group, a phenoxy group, and a polymerizable acrylate moiety. These features impart desirable properties to the resulting polymers, such as improved adhesion, flexibility, and chemical resistance. The synthesis of HPPA is primarily achieved through two main pathways, which will be discussed in detail in this guide.

Chemical Structure:

Synthesis Pathways

The two primary routes for the synthesis of 2-Hydroxy-3-phenoxypropyl acrylate are:

-

Esterification of 2-Hydroxy-3-phenoxypropanol with Acrylic Acid: This is a direct esterification reaction where the hydroxyl group of 2-Hydroxy-3-phenoxypropanol reacts with the carboxylic acid group of acrylic acid in the presence of an acid catalyst.

-

Ring-opening reaction of 1,2-Epoxy-3-phenoxy propane (B168953) (Phenyl Glycidyl (B131873) Ether) with Acrylic Acid: This pathway involves the nucleophilic attack of the carboxylate from acrylic acid on the epoxide ring of phenyl glycidyl ether, followed by protonation to yield the final product.

This guide will focus on the more common and direct ring-opening reaction of phenyl glycidyl ether with acrylic acid.

A logical diagram of the synthesis pathways is presented below:

An In-depth Technical Guide to the Physical Properties of 2-Hydroxy-3-phenoxypropyl acrylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2-Hydroxy-3-phenoxypropyl acrylate (B77674) (HPPA). The information herein is intended to support research and development activities, particularly in the fields of polymer chemistry, material science, and drug delivery systems where acrylates are often employed. This document compiles essential data, outlines standardized experimental methodologies for property determination, and illustrates the characterization workflow.

Core Physical and Chemical Properties

2-Hydroxy-3-phenoxypropyl acrylate, with the CAS number 16969-10-1, is an organic compound that features an acrylate functional group, a hydroxyl group, and a phenoxy group. This unique combination of functional groups makes it a versatile monomer in polymerization processes. The acrylate group allows for free radical polymerization, the hydroxyl group enhances hydrophilicity and provides a site for further chemical modification, and the phenoxy group imparts aromatic characteristics that can influence the final polymer's thermal and mechanical properties. It is typically a colorless to pale yellow liquid.[1]

Data Presentation: Physical Properties of 2-Hydroxy-3-phenoxypropyl acrylate

The quantitative physical properties of 2-Hydroxy-3-phenoxypropyl acrylate are summarized in the table below. These values are compiled from various chemical data sources and are crucial for handling, processing, and modeling the behavior of this monomer in various applications.

| Physical Property | Value |

| Molecular Formula | C₁₂H₁₄O₄ |

| Molecular Weight | 222.24 g/mol [1][2][3][4][5] |

| Appearance | Colorless to light yellow, clear liquid[1] |

| Density | 1.16 g/mL at 25 °C[3][6][7][8] |

| Refractive Index (n20/D) | 1.528[3][6][7][8][9] |

| Boiling Point | 325.4 °C (Predicted)[10]; 380.9 ± 32.0 °C (Predicted)[8] |

| Flash Point | 192 °F (88.9 °C)[7][9][10] |

| Vapor Pressure | 0.004 Pa at 25 °C[7]; 1.76E-06 mmHg at 25°C[9][10] |

| pKa | 13.04 ± 0.20 (Predicted)[7] |

| Purity | Typically >85.0% (GC)[1], often stabilized with MEHQ[1][3] |

Experimental Protocols for Physical Property Determination

The following sections detail the generalized experimental methodologies for determining the key physical properties of liquid chemicals like 2-Hydroxy-3-phenoxypropyl acrylate. These protocols are based on internationally recognized standards, such as those from ASTM International and the Organisation for Economic Co-operation and Development (OECD).

Determination of Density

The density of a liquid is its mass per unit volume and is a fundamental property for quality control and material characterization.

Methodology (Based on ASTM D4052): [5][11]

-

Apparatus: A digital density meter based on the oscillating U-tube principle.[5][12]

-

Calibration: The instrument is calibrated using two reference standards of known density, typically dry air and deionized water.

-

Sample Preparation: The 2-Hydroxy-3-phenoxypropyl acrylate sample is equilibrated to the desired measurement temperature (e.g., 25 °C). The sample must be free of air bubbles.

-

Measurement: The sample is introduced into the oscillating U-tube of the density meter. The instrument measures the change in the oscillation frequency caused by the mass of the sample.

-

Calculation: The density is automatically calculated by the instrument's software based on the calibration data and the measured oscillation period. The result is typically reported in g/cm³ or kg/m ³.[11]

Determination of Refractive Index

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a sensitive measure of purity and composition.

Methodology (Based on ASTM D1218): [4][9][10][13][14]

-

Apparatus: A calibrated refractometer, such as an Abbe-type refractometer.[9]

-

Calibration: The refractometer is calibrated using a standard reference material with a known refractive index.

-

Sample Application: A small drop of the 2-Hydroxy-3-phenoxypropyl acrylate sample is placed on the prism of the refractometer.

-

Temperature Control: The temperature of the prisms is controlled to the desired measurement temperature (e.g., 20 °C) as the refractive index is temperature-dependent.

-

Measurement: The instrument is adjusted until the boundary line is sharp and centered in the crosshairs of the eyepiece. The refractive index is then read from the instrument's scale. For digital refractometers, the value is displayed automatically.

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

Methodology (Based on OECD Guideline 103): [1][15][16][17]

-

Apparatus: Various methods can be employed, including an ebulliometer, dynamic method, or distillation method.[1][16] A common laboratory setup involves a heating mantle, a boiling flask containing the sample and boiling chips, a condenser, and a calibrated thermometer.

-

Procedure: The liquid is heated in the boiling flask. The temperature is monitored as the liquid begins to boil and a steady reflux is established in the condenser.

-

Measurement: The boiling point is recorded as the temperature at which the liquid and vapor are in equilibrium under the ambient atmospheric pressure. This is typically the temperature at which a constant stream of distillate is produced.

-

Pressure Correction: The observed boiling point is corrected to standard atmospheric pressure (101.325 kPa) if the measurement is performed at a different pressure.

Determination of Flash Point

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air. It is a critical safety parameter.

Methodology (Based on ASTM D93 - Pensky-Martens Closed Cup Tester): [6][8][18]

-

Apparatus: A Pensky-Martens closed-cup tester, which consists of a test cup with a lid, a stirrer, a heating source, and an ignition source.[6][18]

-

Sample Preparation: A specified volume of the 2-Hydroxy-3-phenoxypropyl acrylate sample is placed into the test cup.

-

Procedure: The sample is heated at a slow, constant rate while being stirred.[6][18]

-

Ignition Test: At regular temperature intervals, the stirring is stopped, and an ignition source is introduced into the vapor space above the liquid.

-

Measurement: The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite with a distinct flash inside the cup.

Mandatory Visualization

The following diagram illustrates a logical workflow for the comprehensive physical characterization of a liquid monomer such as 2-Hydroxy-3-phenoxypropyl acrylate, from initial sample reception to final data reporting.

References

- 1. oecd.org [oecd.org]

- 2. store.astm.org [store.astm.org]

- 3. store.astm.org [store.astm.org]

- 4. scribd.com [scribd.com]

- 5. ASTM D4052 - Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter - Savant Labs [savantlab.com]

- 6. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]

- 7. Vapor Pressure Testing: A Comprehensive Guide - zeal [zealinstruments.com]

- 8. pentyllabs.com [pentyllabs.com]

- 9. matestlabs.com [matestlabs.com]

- 10. ASTM D1218 - Standard Test Method for Refractive Index and Refractive Dispersion of Hydrocarbon Liquids - Savant Labs [savantlab.com]

- 11. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 12. ASTM D7777 | ASTM Standard Test Method for Density, Relative Density and API Gravity of Liquid [ayalytical.com]

- 13. webstore.ansi.org [webstore.ansi.org]

- 14. standards.iteh.ai [standards.iteh.ai]

- 15. lcslaboratory.com [lcslaboratory.com]

- 16. search.library.doc.gov [search.library.doc.gov]

- 17. oecd.org [oecd.org]

- 18. Flash Point - Prime Process Safety Center [primeprocesssafety.com]

Spectral Analysis of 2-Hydroxy-3-phenoxypropyl Acrylate: A Technical Guide

This guide provides a comprehensive overview of the spectral data for 2-Hydroxy-3-phenoxypropyl acrylate (B77674) (CAS No: 16969-10-1), a monofunctional monomer utilized in the formulation of UV-curable coatings, inks, and adhesives.[1] The document is intended for researchers, scientists, and professionals in drug development and material science, offering detailed spectral data, experimental protocols, and a visual representation of the analytical workflow.

Molecular Structure:

-

IUPAC Name: (2-hydroxy-3-phenoxypropyl) prop-2-enoate[2]

-

Molecular Formula: C₁₂H₁₄O₄[2]

-

Molecular Weight: 222.24 g/mol [2]

-

SMILES: C=CC(=O)OCC(COC1=CC=CC=C1)O[2]

Spectral Data Summary

The following sections present the available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2-Hydroxy-3-phenoxypropyl acrylate. While direct peak lists for NMR and IR are not publicly available, the tables below outline the expected chemical shifts and vibrational frequencies based on the molecule's functional groups, supplemented with available experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The expected proton (¹H) and carbon-13 (¹³C) NMR spectral data are summarized below.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~ 7.35 - 7.25 | Multiplet | 2H | Ar-H (meta) |

| ~ 7.00 - 6.90 | Multiplet | 3H | Ar-H (ortho, para) |

| ~ 6.50 - 6.40 | Doublet of Doublets | 1H | Acrylate CH=CH₂ (trans) |

| ~ 6.20 - 6.10 | Doublet of Doublets | 1H | Acrylate CH=CH₂ |

| ~ 5.90 - 5.80 | Doublet of Doublets | 1H | Acrylate CH=CH₂ (cis) |

| ~ 4.40 - 4.20 | Multiplet | 3H | O-CH₂ and CH-OH |

| ~ 4.10 - 3.90 | Multiplet | 2H | Ph-O-CH₂ |

| ~ 2.50 - 2.00 | Singlet (broad) | 1H | -OH |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~ 166.0 | C | C=O (Ester) |

| ~ 158.5 | C | Ar-C (quaternary, C-O) |

| ~ 131.5 | CH | =CH₂ (Acrylate) |

| ~ 129.5 | CH | Ar-CH (meta) |

| ~ 128.0 | CH | =CH (Acrylate) |

| ~ 121.5 | CH | Ar-CH (para) |

| ~ 114.5 | CH | Ar-CH (ortho) |

| ~ 69.5 | CH₂ | Ph-O-CH₂ |

| ~ 68.5 | CH | CH-OH |

| ~ 66.0 | CH₂ | O-CH₂ (Ester) |

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) a technique often used for acquiring the IR spectrum of this compound.[2] The characteristic absorption bands are detailed below.

Table 3: IR Spectral Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~ 3400 (broad) | O-H Stretch | Hydroxyl (-OH) |

| ~ 3060 | C-H Stretch | Aromatic C-H |

| ~ 2930 | C-H Stretch | Aliphatic C-H |

| ~ 1725 | C=O Stretch | Ester Carbonyl |

| ~ 1635 | C=C Stretch | Acrylate C=C |

| ~ 1600, 1495 | C=C Stretch | Aromatic Ring |

| ~ 1240 | C-O Stretch | Ester/Ether |

| ~ 1190 | C-O Stretch | Ester |

| ~ 1040 | C-O Stretch | Ether/Alcohol |

| ~ 810, 750 | C-H Bend | Aromatic C-H (out-of-plane) |

Mass Spectrometry (MS)

The mass spectrum provides information about the mass-to-charge ratio of the molecule and its fragments.

Table 4: Mass Spectrometry Data [2]

| Parameter | Value |

| Ionization Method | Electrospray Ionization (ESI) |

| Ionization Mode | Negative |

| Precursor Ion [M-H]⁻ | m/z 221.0819 |

| Major Fragment Ions | m/z 121.0295, 75.024 |

Experimental Protocols

Detailed methodologies for the synthesis and spectral characterization of 2-Hydroxy-3-phenoxypropyl acrylate are provided below.

Synthesis Protocol: Ring-Opening of Phenyl Glycidyl (B131873) Ether

2-Hydroxy-3-phenoxypropyl acrylate is synthesized via the reaction of phenyl glycidyl ether with acrylic acid. This reaction involves the nucleophilic attack of the carboxylate from acrylic acid on the epoxide ring of phenyl glycidyl ether, typically catalyzed by a base or a Lewis acid.

-

Reagents and Equipment:

-

Phenyl glycidyl ether

-

Acrylic acid

-

Catalyst (e.g., triethylamine, chromium(III) salts)

-

Polymerization inhibitor (e.g., hydroquinone (B1673460) monomethyl ether, MEHQ)

-

Reaction flask with a reflux condenser, magnetic stirrer, and nitrogen inlet.

-

Heating mantle.

-

-

Procedure:

-

To a three-necked flask equipped with a stirrer, reflux condenser, and nitrogen inlet, add phenyl glycidyl ether (1.0 eq), acrylic acid (1.1 eq), and a polymerization inhibitor (~250 ppm).

-

Begin stirring the mixture and introduce the catalyst (e.g., 0.01-0.05 eq).

-

Heat the reaction mixture to 80-100°C under a nitrogen atmosphere.

-

Monitor the reaction progress by techniques such as titration of the acid number or thin-layer chromatography (TLC).

-

Once the reaction is complete (typically after 4-6 hours), cool the mixture to room temperature.

-

The crude product can be purified by washing with a dilute aqueous base (e.g., sodium bicarbonate solution) to remove unreacted acrylic acid, followed by washing with brine.

-

The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent (if any) is removed under reduced pressure to yield the final product.

-

Spectral Analysis Protocols

-

NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the carbon spectrum on the same instrument. A proton-decoupled pulse sequence is standard. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

-

IR Spectroscopy:

-

Sample Preparation: Place a small drop of the liquid sample directly onto the crystal of an ATR-FTIR spectrometer.

-

Acquisition: Record the spectrum typically from 4000 to 400 cm⁻¹. A background spectrum of the clean ATR crystal should be taken prior to sample analysis. Co-add 16-32 scans to improve the signal-to-noise ratio.

-

-

Mass Spectrometry:

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 10-100 µg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.

-

Acquisition (LC-MS): Inject the sample into a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an ESI source. A C18 column is commonly used for separation. The mass spectrometer (e.g., an Orbitrap or Time-of-Flight analyzer) is set to scan in the desired mass range (e.g., m/z 50-500) in both positive and negative ion modes to identify the molecular ion and characteristic fragments.[2]

-

Workflow Visualization

The logical flow from synthesis to final characterization of 2-Hydroxy-3-phenoxypropyl acrylate is depicted in the following diagram.

Caption: Synthesis and spectral analysis workflow.

References

2-Hydroxy-3-phenoxypropyl acrylate solubility in common solvents

An In-depth Technical Guide on the Solubility of 2-Hydroxy-3-phenoxypropyl Acrylate (B77674) in Common Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Hydroxy-3-phenoxypropyl acrylate (HPPA). Due to the limited availability of specific quantitative data in publicly accessible literature, this guide summarizes the available qualitative information and presents detailed experimental protocols that can be employed to determine the precise solubility of HPPA in various solvents.

Introduction to 2-Hydroxy-3-phenoxypropyl Acrylate (HPPA)

2-Hydroxy-3-phenoxypropyl acrylate (CAS No: 16969-10-1) is a monofunctional acrylate monomer. Its chemical structure, featuring a hydroxyl group, a phenoxy group, and an acrylate moiety, suggests a degree of polarity and the potential for hydrogen bonding. These characteristics influence its solubility in different media. Understanding the solubility of HPPA is critical for its application in various fields, including polymer synthesis, coatings, adhesives, and biomedical materials.

Solubility Data

Table 1: Qualitative Solubility of 2-Hydroxy-3-phenoxypropyl Acrylate (HPPA)

| Solvent | CAS Number | Qualitative Solubility | Temperature (°C) | Pressure (atm) | Citation |

| Water | 7732-18-5 | Miscible | Not Specified | Not Specified | [1] |

| Acetone | 67-64-1 | Likely Soluble | Not Specified | Not Specified | |

| Ethanol | 64-17-5 | Likely Soluble | Not Specified | Not Specified | |

| Toluene | 108-88-3 | Likely Sparingly Soluble | Not Specified | Not Specified | |

| Methanol | 67-56-1 | Likely Soluble | Not Specified | Not Specified | |

| Ethyl Acetate | 141-78-6 | Likely Soluble | Not Specified | Not Specified | |

| Dichloromethane | 75-09-2 | Likely Soluble | Not Specified | Not Specified | |

| n-Hexane | 110-54-3 | Likely Insoluble* | Not Specified | Not Specified |

*Note: The solubility in organic solvents is inferred from the general solubility characteristics of structurally similar compounds like hydroxypropyl acrylate, which is reported to be soluble in most organic solvents.[1][2][3] These are estimations and should be confirmed through experimental validation.

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data for HPPA, several established experimental methods can be utilized. The choice of method will depend on the desired accuracy, the concentration range of interest, and the available analytical instrumentation.

Gravimetric Method (Based on OECD Guideline 105)

This method is suitable for determining the solubility of a substance in a solvent by measuring the mass of the dissolved solute in a saturated solution.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of 2-Hydroxy-3-phenoxypropyl acrylate to a known volume of the chosen solvent in a sealed, temperature-controlled vessel.

-

Agitate the mixture at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved HPPA should be visible.

-

-

Separation of Saturated Solution:

-

Allow the mixture to settle at the constant temperature.

-

Carefully extract a known volume of the clear, saturated supernatant using a pre-heated or pre-cooled syringe to avoid temperature-induced precipitation. A syringe filter can be used to remove any suspended particles.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the known volume of the saturated solution to a pre-weighed, clean, and dry container.

-

Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature that does not degrade the HPPA) until a constant weight of the residue (dissolved HPPA) is achieved.

-

Weigh the container with the residue.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved HPPA by subtracting the initial weight of the empty container from the final weight.

-

Express the solubility as grams of HPPA per 100 mL or 100 g of the solvent.

-

UV-Vis Spectrophotometry Method

This method is applicable if 2-Hydroxy-3-phenoxypropyl acrylate has a chromophore that absorbs ultraviolet or visible light. It is a sensitive technique suitable for determining low solubility.

Methodology:

-

Preparation of Calibration Curve:

-

Prepare a series of standard solutions of HPPA in the chosen solvent at known concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.

-

Plot a calibration curve of absorbance versus concentration.

-

-

Preparation and Analysis of Saturated Solution:

-

Prepare a saturated solution of HPPA as described in the gravimetric method (Section 3.1.1).

-

After reaching equilibrium, carefully withdraw a sample of the clear supernatant.

-

Dilute the saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation of Solubility:

-

Use the calibration curve to determine the concentration of HPPA in the diluted solution.

-

Calculate the concentration in the original saturated solution by accounting for the dilution factor.

-

Gas Chromatography (GC) Method

Gas chromatography can be used to determine the concentration of HPPA in a saturated solution, particularly for volatile solvents.

Methodology:

-

Instrument Calibration:

-

Prepare standard solutions of HPPA in the chosen solvent with a known concentration of an internal standard.

-

Inject the standards into the gas chromatograph and obtain the peak areas for HPPA and the internal standard.

-

Create a calibration curve by plotting the ratio of the peak area of HPPA to the peak area of the internal standard against the concentration of HPPA.

-

-

Sample Preparation and Analysis:

-

Prepare a saturated solution of HPPA as described in the gravimetric method (Section 3.1.1).

-

Take a precise volume of the clear supernatant and add a known amount of the internal standard.

-

Inject a sample of this solution into the gas chromatograph.

-

-

Calculation of Solubility:

-

Determine the ratio of the peak area of HPPA to the peak area of the internal standard from the chromatogram of the sample.

-

Use the calibration curve to determine the concentration of HPPA in the saturated solution.

-

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for determining the solubility of 2-Hydroxy-3-phenoxypropyl acrylate.

Caption: Workflow for determining HPPA solubility.

Signaling Pathway for Solubility Determination Logic

The decision-making process for selecting an appropriate solubility determination method can be visualized as follows.

Caption: Method selection for HPPA solubility.

This guide serves as a foundational resource for professionals working with 2-Hydroxy-3-phenoxypropyl acrylate. By following the outlined experimental protocols, researchers can generate the specific and reliable solubility data necessary for their research and development activities.

References

2-Hydroxy-3-phenoxypropyl acrylate mechanism of action in polymerization

An In-depth Technical Guide on the Polymerization of 2-Hydroxy-3-phenoxypropyl Acrylate (B77674)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy-3-phenoxypropyl acrylate (HPPA) is a functional monomer increasingly utilized in the formulation of advanced polymers for biomedical and material science applications. Its unique structure, featuring a reactive acrylate group, a pendant hydroxyl group, and a phenoxy moiety, imparts a distinct set of properties to the resulting polymers, including enhanced thermal stability, specific reactivity, and the potential for post-polymerization modification. This technical guide provides a comprehensive overview of the mechanism of action of HPPA in polymerization processes, with a focus on free-radical polymerization. It consolidates available data on its reactivity, provides detailed experimental protocols for polymerization and characterization, and uses predictive models based on analogous structures to elucidate its behavior.

Core Concepts

The polymerization of 2-hydroxy-3-phenoxypropyl acrylate predominantly proceeds via a free-radical chain-growth mechanism .[1][2] This process can be initiated by thermal decomposition of an initiator or by photolysis in photopolymerization. The key stages of this mechanism are:

-

Initiation: A free radical is generated from an initiator molecule, which then adds to the carbon-carbon double bond of the HPPA monomer, creating a monomer radical.[2]

-

Propagation: The newly formed monomer radical adds to another HPPA monomer, and this process repeats, leading to the growth of a polymer chain.[2]

-

Termination: The growth of the polymer chain is terminated, typically by the combination of two growing radical chains or by disproportionation.[3]

The presence of the hydroxyl (-OH) group in HPPA plays a significant role in its polymerization. It can participate in hydrogen bonding, which may influence the reaction kinetics.[4] Furthermore, the hydroxyl group serves as a reactive site for subsequent cross-linking reactions, which is crucial for the formation of robust polymer networks.[5]

The phenoxy group also influences the polymerization process. Phenoxy radicals have the potential to act as radical scavengers, which could retard the polymerization rate by reacting with initiator or propagating radicals.[6]

Data Presentation

While specific kinetic data for the homopolymerization of 2-hydroxy-3-phenoxypropyl acrylate is not extensively available in the public domain, valuable insights can be drawn from studies on its methacrylate (B99206) analog, (2-hydroxy-3-phenoxy)propyl methacrylate (PPMA), and from comparative studies involving HPPA.

Table 1: Thermal Properties of Poly[(2-hydroxy-3-phenoxy)propyl methacrylate] (Poly(PPMA))

Data extracted from a study on the thermal degradation of Poly(PPMA) and is used here as a proxy for the expected thermal properties of Poly(HPPA).

| Property | Value | Method |

| Glass Transition Temperature (Tg) | Not Determined | DSC |

| 50% Weight Loss Temperature | 340 °C | TGA |

| Monomer Recovery upon Degradation | 85.9% | Pyrolysis-GC/MS |

Table 2: Comparative Acrylate Conversion in Photo- and EB-Initiated Polymerization

This table summarizes data from a study comparing the polymerization of various acrylates, including HPPA (referred to as HPOPA in the study), initiated by UV light (photo-initiation) and electron beam (EB-initiation).[7]

| Monomer Formulation | Initiation Method | Initiation Energy Equivalent | Acrylate Conversion (%) |

| HPPA/Urethane Acrylate | UV (0.1 wt% DMPA) | 15 kGy | ~45% |

| HPPA/Urethane Acrylate | Electron Beam | 15 kGy | ~80% |

Experimental Protocols

The following protocols are based on established methods for the polymerization and characterization of hydroxyl-functional acrylates and their polymers, with specific details adapted from the study of the methacrylate analog, PPMA.[8]

Protocol 1: Free-Radical Polymerization of (2-Hydroxy-3-phenoxy)propyl Methacrylate

This protocol describes the synthesis of poly[(2-hydroxy-3-phenoxy)propyl methacrylate], which can be adapted for the polymerization of HPPA.

Materials:

-

(2-Hydroxy-3-phenoxy)propyl methacrylate (PPMA) monomer

-

Benzoyl peroxide (initiator)

-

1,4-Dioxane (B91453) (solvent)

-

Methanol (precipitating agent)

Procedure:

-

A solution of PPMA monomer and benzoyl peroxide in 1,4-dioxane is prepared in a polymerization tube.

-

The solution is degassed by repeated freeze-thaw cycles under vacuum.

-

The sealed tube is placed in a thermostatically controlled bath at 60°C to initiate polymerization.

-

After the desired reaction time, the polymerization is terminated by cooling the tube.

-

The polymer is isolated by precipitating the viscous solution in a large excess of methanol.

-

The precipitated polymer is filtered, washed with methanol, and dried to a constant weight in a vacuum oven.

Protocol 2: Characterization of the Polymer

1. Gel Permeation Chromatography (GPC):

-

Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.

-

Instrumentation: A GPC system equipped with a refractive index detector.

-

Columns: A set of Styragel columns suitable for the expected molecular weight range.

-

Mobile Phase: Tetrahydrofuran (THF) at a flow rate of 1 mL/min.

-

Calibration: The system is calibrated with polystyrene standards.

2. Thermal Analysis (DSC and TGA):

-

Purpose: To determine the glass transition temperature (Tg) and the thermal degradation profile of the polymer.[9][10]

-

DSC Methodology:

-

A small sample of the polymer is sealed in an aluminum pan.

-

The sample is heated under a nitrogen atmosphere at a controlled rate (e.g., 10°C/min).

-

The heat flow is monitored as a function of temperature to identify the glass transition.

-

-

TGA Methodology: [11]

-

A small sample of the polymer is placed in a TGA pan.

-

The sample is heated under a nitrogen atmosphere at a controlled rate (e.g., 10°C/min) to a high temperature (e.g., 500°C).

-

The weight loss of the sample is recorded as a function of temperature.

-

3. Spectroscopic Analysis (FTIR and NMR):

-

Purpose: To confirm the chemical structure of the polymer.

-

FTIR Spectroscopy: The polymer is analyzed as a thin film on a KBr pellet. The disappearance of the acrylate C=C bond absorption (around 1635 cm⁻¹) and the presence of characteristic ester and hydroxyl group absorptions confirm polymerization.

-

¹H and ¹³C NMR Spectroscopy: The polymer is dissolved in a suitable deuterated solvent (e.g., CDCl₃). The spectra are recorded to confirm the polymer structure by identifying the characteristic proton and carbon signals of the repeating unit.[12][13][14][15]

Mandatory Visualizations

Free-Radical Polymerization of 2-Hydroxy-3-phenoxypropyl Acrylate

Caption: Free-radical polymerization mechanism of HPPA.

Experimental Workflow for Polymer Synthesis and Characterization

Caption: Workflow for poly(HPPA) synthesis and analysis.

Influence of Functional Groups on Polymerization

Caption: Functional group effects in HPPA polymerization.

References

- 1. Radical polymerization - Wikipedia [en.wikipedia.org]

- 2. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Pure Chemical Corporation [specchem-wako.fujifilm.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. radtech.org [radtech.org]

- 5. The Importance of OH value in acrylic resins and its impact in formulations of various types of acrylic paints – Saitech Informatics [saitechinfo.com]

- 6. mdpi.com [mdpi.com]

- 7. radtech.org [radtech.org]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. nexus-analytics.com.my [nexus-analytics.com.my]

- 12. researchgate.net [researchgate.net]

- 13. publications.iupac.org [publications.iupac.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Synthesis of 2-Hydroxy-3-phenoxypropyl acrylate from Glycidyl Phenyl Ether

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the synthesis of 2-Hydroxy-3-phenoxypropyl acrylate (B77674) from the reaction of glycidyl (B131873) phenyl ether and acrylic acid. This synthesis is a crucial step in the development of various polymers and materials used in biomedical and pharmaceutical applications. The protocol herein outlines the reaction conditions, purification methods, and characterization of the final product, supported by quantitative data and visualizations to ensure reproducibility and clarity for researchers in the field.

Introduction

2-Hydroxy-3-phenoxypropyl acrylate is a functional monomer that incorporates both a hydroxyl and an acrylate group, making it a valuable building block in polymer chemistry. The presence of the hydroxyl group enhances hydrophilicity and provides a site for further chemical modification, while the acrylate group allows for polymerization. This monomer is utilized in the formulation of biocompatible materials, drug delivery systems, and specialty coatings. The synthesis involves the ring-opening reaction of the epoxide group of glycidyl phenyl ether by the carboxylic acid group of acrylic acid. This reaction is typically catalyzed and requires careful control of conditions to prevent unwanted polymerization of the acrylate monomer.

Data Presentation

Table 1: Physicochemical Properties of 2-Hydroxy-3-phenoxypropyl acrylate

| Property | Value | Reference |

| CAS Number | 16969-10-1 | [1][2] |

| Molecular Formula | C₁₂H₁₄O₄ | [1][2][3] |

| Molecular Weight | 222.24 g/mol | [1][3] |

| Appearance | Colorless to light yellow clear liquid | [3] |

| Density | 1.16 g/mL at 25 °C | [4] |

| Boiling Point | 325.4 °C | [5] |

| Refractive Index (n20/D) | 1.528 | [4] |

| Flash Point | 192 °F (88.9 °C) | [5] |

Table 2: Predicted ¹H NMR and ¹³C NMR Data for 2-Hydroxy-3-phenoxypropyl acrylate

Note: Experimental NMR data was not available in the searched literature. The following data is based on standard chemical shift predictions and may vary from experimental values.

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (ppm) | Assignment |

| 7.25-7.35 (m, 2H) | Ar-H |

| 6.90-7.00 (m, 3H) | Ar-H |

| 6.45 (dd, 1H) | =CH₂ (trans) |

| 6.15 (dd, 1H) | =CH (acrylate) |

| 5.90 (dd, 1H) | =CH₂ (cis) |

| 4.10-4.30 (m, 3H) | -OCH₂CH(OH)- and -CH(OH)CH₂OAr |

| 4.00 (d, 2H) | -CH₂OAr |

| 2.50 (br s, 1H) | -OH |

Experimental Protocols

Synthesis of 2-Hydroxy-3-phenoxypropyl acrylate

This protocol is adapted from established procedures for the reaction of glycidyl ethers with carboxylic acids.

Materials:

-

Glycidyl phenyl ether (1,2-Epoxy-3-phenoxypropane)

-

Acrylic acid

-

Triethylamine (B128534) (catalyst)

-

2,6-di-tert-butyl-4-methylphenol (BHT) (inhibitor)

-

Sodium hydroxide (B78521) (NaOH)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Ethyl acetate (B1210297)

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer with heating mantle

-

Thermometer

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup: In a clean and dry three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, a magnetic stirrer, and a thermometer, add glycidyl phenyl ether (1.0 eq).

-

Addition of Inhibitor and Catalyst: Add the polymerization inhibitor, 2,6-di-tert-butyl-4-methylphenol (BHT) (0.1 mol% relative to acrylic acid), and the catalyst, triethylamine (5 mol% relative to glycidyl phenyl ether), to the reaction flask.

-

Heating: Begin stirring the mixture and heat it to 100 °C using a heating mantle.

-

Addition of Acrylic Acid: Once the reaction mixture reaches 100 °C, add acrylic acid (1.1 eq) dropwise via the dropping funnel over a period of 1 hour.[6] Maintain the reaction temperature at 100 °C.

-

Reaction: After the complete addition of acrylic acid, continue to heat the mixture at 100 °C for 4 hours.[6]

-

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by measuring the acid value of the reaction mixture.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute the crude product with ethyl acetate.

-

Wash the organic layer sequentially with 5% aqueous NaOH solution to remove unreacted acrylic acid, followed by water, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Filter off the drying agent.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

-

The crude product can be further purified by column chromatography on silica (B1680970) gel using a mixture of hexane and ethyl acetate as the eluent.

-

-

Characterization:

-

Characterize the final product by ¹H NMR and ¹³C NMR spectroscopy to confirm its structure and purity.

-

Visualizations

Reaction Pathway

Caption: Reaction scheme for the synthesis of 2-Hydroxy-3-phenoxypropyl acrylate.

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis and purification.

Discussion

The synthesis of 2-Hydroxy-3-phenoxypropyl acrylate via the ring-opening of glycidyl phenyl ether with acrylic acid is an effective method for producing this functional monomer. The choice of catalyst is crucial for achieving a high yield and minimizing side reactions. Tertiary amines, such as triethylamine, are commonly used due to their good catalytic activity and ease of removal during workup.

A key challenge in this synthesis is the prevention of premature polymerization of the acrylic acid and the final acrylate product, especially at the elevated temperatures required for the reaction. The use of a polymerization inhibitor, such as BHT, is therefore essential. The inhibitor scavenges free radicals that can initiate polymerization.

The purification process is critical for obtaining a high-purity product. The washing steps are designed to remove the catalyst, unreacted acrylic acid, and any water-soluble byproducts. Column chromatography is an effective method for separating the desired product from any remaining starting materials and non-polar impurities.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis, purification, and characterization of 2-Hydroxy-3-phenoxypropyl acrylate. The provided data and visualizations are intended to aid researchers in successfully replicating this synthesis for their own research and development activities in areas such as drug delivery, biomaterials, and advanced coatings.

References

- 1. echemi.com [echemi.com]

- 2. 2-Hydroxy-3-phenoxypropyl prop-2-enoate | C12H14O4 | CID 4443516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Hydroxy-3-phenoxypropyl Acrylate (stabilized with MEHQ) [cymitquimica.com]

- 4. 2-HYDROXY-3-PHENOXYPROPYL ACRYLATE | 16969-10-1 [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. rsc.org [rsc.org]

Application Notes and Protocols for the Polymerization of 2-Hydroxy-3-phenoxypropyl Acrylate in Dental Composites

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-3-phenoxypropyl acrylate (B77674) (HPPA) is a vinyl ester monomer with potential applications in the formulation of dental composite resins. Its chemical structure, featuring a hydroxyl group and a phenoxy group, suggests that it may impart desirable properties such as good adhesion, flexibility, and controlled hydrophilic-hydrophobic balance to the polymer matrix. These characteristics are crucial for the longevity and performance of dental restorations. This document provides detailed protocols for the preparation and characterization of dental composites that could incorporate HPPA as a comonomer. Due to the limited availability of specific performance data for HPPA-based dental composites in publicly accessible literature, the quantitative data presented in the tables are representative of common acrylate and methacrylate-based dental restorative materials and should be considered illustrative.

Experimental Protocols

Preparation of a Light-Cured Dental Composite Resin

This protocol describes the formulation of an experimental dental composite resin using a visible light-curing system.

Materials:

-

Monomers: 2-Hydroxy-3-phenoxypropyl acrylate (HPPA), Bisphenol A glycidyl (B131873) methacrylate (B99206) (Bis-GMA), Triethylene glycol dimethacrylate (TEGDMA)

-

Photoinitiator System: Camphorquinone (CQ), Ethyl 4-(dimethylamino)benzoate (B8555087) (EDMAB)

-

Inhibitor: Butylated hydroxytoluene (BHT)

-

Filler: Silanized barium glass or silica (B1680970) particles (particle size ~0.7 µm)

-

Mixing spatula

-

Opaque, screw-cap glass vials

-

Dental mixing pad

-

Light-curing unit (wavelength ~470 nm)

Procedure:

-

Resin Matrix Formulation: In an opaque glass vial, prepare the resin matrix by combining the monomers, photoinitiator system, and inhibitor. A typical formulation could be:

-

Bis-GMA: 50% (by weight)

-

TEGDMA: 25% (by weight)

-

HPPA: 25% (by weight)

-

CQ: 0.2% (by weight of total monomer)

-

EDMAB: 0.8% (by weight of total monomer)

-

BHT: 0.01% (by weight of total monomer)

-

-

Homogenization: Mix the components thoroughly in the dark until a homogenous, light-yellow solution is obtained.

-

Filler Incorporation: Gradually add the silanized filler particles to the resin matrix on a dental mixing pad. A common filler loading is around 70-80% by weight.

-

Mixing: Spatulate the filler and resin matrix until a uniform paste-like consistency is achieved.

-

Storage: Store the formulated composite paste in an opaque, airtight container at a cool temperature (e.g., 4°C) to prevent premature polymerization.

Determination of Degree of Conversion (DC) by FTIR Spectroscopy

The degree of conversion is a critical parameter that indicates the extent of polymerization and is directly related to the mechanical properties and biocompatibility of the composite.

Apparatus:

-

Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Light-curing unit

-

Mylar strips

-

Glass slides

-

Micrometer

Procedure:

-

Uncured Spectrum: Place a small amount of the uncured composite paste on the ATR crystal. Cover with a Mylar strip and press gently to create a thin, uniform layer.

-

Record Uncured Spectrum: Record the FTIR spectrum of the uncured sample. The characteristic peaks of interest are the aliphatic C=C stretching vibration at approximately 1638 cm⁻¹ and an internal standard peak, typically the aromatic C=C stretching vibration at around 1608 cm⁻¹, which remains unchanged during polymerization.

-

Curing: Remove the uncured sample. Prepare a disc-shaped specimen of the composite with a thickness of approximately 2 mm between two glass slides separated by a mold.

-

Photo-activation: Light-cure the specimen by exposing the top surface to the light-curing unit for 40 seconds.

-

Cured Spectrum: After curing, place the cured specimen on the ATR crystal and record the FTIR spectrum.

-

Calculation: The degree of conversion (DC) is calculated using the following formula, based on the change in the ratio of the aliphatic to the aromatic peak heights before and after curing[1]:

DC (%) = [1 - (Absorbance peak height at 1638 cm⁻¹ / Absorbance peak height at 1608 cm⁻¹)cured / (Absorbance peak height at 1638 cm⁻¹ / Absorbance peak height at 1608 cm⁻¹)uncured] x 100

Measurement of Flexural Strength and Flexural Modulus

Flexural strength and modulus are key indicators of a material's ability to withstand chewing forces without fracturing or deforming. The three-point bending test is a standard method for this evaluation[2].

Apparatus:

-

Universal testing machine

-

Three-point bending fixture

-

Rectangular mold (25 mm x 2 mm x 2 mm)